Ethyl 4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-4-naphthalen-2-ylsulfonyloxy-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6S/c1-3-31-24(28)23-21(15-22(27)26(25-23)19-11-8-16(2)9-12-19)32-33(29,30)20-13-10-17-6-4-5-7-18(17)14-20/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMCUHUZXFYECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the pyridazine family. Its unique structural features and functional groups suggest significant potential for biological activity, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound is characterized by:
- Molecular Formula : C23H23N2O6S
- Molecular Weight : Approximately 469.49 g/mol
- Structural Features :
- A pyridazine ring
- An ethyl carboxylate group
- A sulfonate ether linkage with a naphthalene moiety
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Condensation Reactions : Involving naphthalene derivatives and pyridazine precursors.
- Reagents : Use of solvents like dichloromethane or ethanol to facilitate reactions.
- Optimization : Controlled temperature and pressure conditions to enhance yield.
Biological Activity Overview
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that compounds within the pyridazine class often display significant antimicrobial properties. The presence of the naphthalene sulfonate moiety may enhance these effects, making it a candidate for further exploration in treating bacterial infections.
Antitumor Activity
Studies have shown that similar compounds exhibit antitumor activity through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth and metastasis.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
The biological activity is primarily attributed to the compound's ability to interact with specific biological targets:
- Enzyme Inhibition : Modifications in the structure can enhance interactions with enzymes involved in disease pathways.
- Receptor Binding : The sulfonate and carboxylate groups may facilitate binding to various receptors, influencing cellular responses.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
